molecular formula C7H10N2S B15321894 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

Cat. No.: B15321894
M. Wt: 154.24 g/mol
InChI Key: YSTRUQGBZJHRAF-NSCUHMNNSA-N
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Description

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the prop-2-en-1-amine group. One common method involves the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiazol-2-yl)propan-1-amine
  • 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine, a compound featuring a thiazole moiety, has garnered attention for its biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C7H8N2S\text{C}_7\text{H}_8\text{N}_2\text{S}

This structure includes a thiazole ring which is critical for its biological activity. The presence of the methyl group on the thiazole enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. A notable study demonstrated that related thiazole derivatives inhibited CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (nM)Cell Line
12uCDK93–7CLL cells
12ePan-CDK<10HCT-116
12fCDK2>100Various

Data adapted from various studies on thiazole derivatives.

Neuroprotective Effects

In addition to anticancer activity, this compound has been evaluated for neuroprotective effects. In vitro studies using the PC12 cell line demonstrated that certain thiazole derivatives exhibited neuroprotection against oxidative stress induced by hydrogen peroxide. The neuroprotective effect was measured to be 53% compared to a reference compound, indicating potential therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity

CompoundNeuroprotection (%)Concentration (μM)
3e5310
Ferulic Acid77Reference

Results from neuroprotective studies.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of CDK activity leads to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, the compound's potential as a dual cholinesterase inhibitor suggests it may also influence neurotransmitter levels, further supporting its neuroprotective claims .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Chronic Lymphocytic Leukemia (CLL) : A clinical evaluation showed that a related compound demonstrated a therapeutic window significantly higher than normal cells, indicating selective targeting of cancerous cells .
  • Acute Myeloid Leukemia (AML) : In vitro assays revealed that thiazole derivatives could induce apoptosis in AML cell lines through CDK inhibition, suggesting their potential as treatment options .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H10N2S/c1-6-7(3-2-4-8)10-5-9-6/h2-3,5H,4,8H2,1H3/b3-2+

InChI Key

YSTRUQGBZJHRAF-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C/CN

Canonical SMILES

CC1=C(SC=N1)C=CCN

Origin of Product

United States

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